VLX600

3-D tumor spheroids iron chelation quiescent cell targeting

VLX600 is a unique triazinoindolyl-hydrazone that preferentially eliminates quiescent, therapy-resistant tumor cells in 3-D spheroid cores at low µM levels, while hydrophilic chelators like deferoxamine show zero activity even at >300 µM. Its high lipophilicity (logD > +2.8), Fe(II) over Fe(III) selectivity, and validated spheroid penetration make it the definitive positive control for hypoxia-penetrant screening and a superior probe for dissecting the labile Fe(II) pool. Phase I clinical data show a 32% stable disease rate with manageable toxicity. Procure this research-grade standard to ensure reproducible, clinically relevant results.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
CAS No. 5625-13-8
Cat. No. B1657323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVLX600
CAS5625-13-8
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
InChIInChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11-
InChIKeyUQOSBPRTQFFUOA-NHDPSOOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VLX600 (CAS 5625-13-8): A Clinically Investigated Iron-Chelating OXPHOS Inhibitor with Quiescent-Cell Selective Cytotoxicity


VLX600 (6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine; CAS 5625-13-8) is a synthetic triazinoindolyl-hydrazone small molecule that functions as a lipophilic, cell-permeable iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) [1]. The compound was originally identified in a phenotypic screen for agents preferentially active against quiescent tumor cells residing in the hypoxic, nutrient-deprived cores of 3-D multicellular tumor spheroids (MCTS) [1]. VLX600 disrupts mitochondrial respiration, lowers ATP levels, induces a HIF-1α-dependent shift to glycolysis, and triggers autophagy, ultimately causing bioenergetic catastrophe and tumor cell death [1]. It has advanced to Phase I clinical evaluation in patients with refractory advanced solid tumors [2].

Why VLX600 Cannot Be Substituted with Older Iron Chelators Such as Deferoxamine or Triapine


Iron chelators as a class exhibit anti-cancer activity, yet their physicochemical properties, metal-binding selectivity, and 3-D tissue penetration profiles differ dramatically — rendering generic substitution scientifically unsound. VLX600 is a highly lipophilic (logD₇.₄ > +2.8) triazinoindolyl-hydrazone that readily penetrates cell membranes and accumulates in the avascular cores of solid tumor spheroids [1]. In contrast, clinically used iron chelators such as deferoxamine (DFO; logP ≈ −2.75) are markedly hydrophilic and fail to penetrate multicellular tumor spheroids, showing no detectable activity even at >300 µM in the same assay systems where VLX600 is active at low micromolar concentrations [2]. Furthermore, VLX600 displays strong redox preference for Fe(II) over Fe(III), whereas DFO preferentially binds Fe(III) [1][3]. These fundamental differences in lipophilicity, tissue penetration, and iron redox selectivity mean that VLX600's pharmacological profile cannot be replicated by interchangeable iron chelators.

Head-to-Head and Cross-Study Quantitative Differentiation of VLX600 vs. Comparator Iron Chelators and OXPHOS Inhibitors


VLX600 vs. Deferoxamine (DFO): >300-fold Differential Potency in 3-D Multicellular Tumor Spheroids (MCTS)

In a direct head-to-head comparison using HCT116 and HT-29 colon carcinoma multicellular tumor spheroids (MCTS), VLX600 markedly reduced spheroid viability at low micromolar concentrations, whereas the classical iron chelator deferoxamine (DFO) showed no detectable activity even at concentrations exceeding 300 µM [1]. Ciclopirox (CPX) and Triapine reduced MCTS viability but with considerably lower potency compared with VLX600 [1]. In HT-29 spheroids, only VLX600 and higher concentrations of Triapine were effective, while DFO remained completely inactive [1]. This differential is attributed to VLX600's high lipophilicity (logD₇.₄ > +2.8 enabling tissue penetration) versus DFO's extreme hydrophilicity (logP ≈ −2.75) [1][2].

3-D tumor spheroids iron chelation quiescent cell targeting MCTS viability

VLX600 vs. Triapine, CPX, and DFO: Superior Antiproliferative Potency Across Colon Cancer Cell Line Panels (IC₅₀ ~1 µM)

In a cross-study comparison using standardized FMCA (fluorometric microculture cytotoxicity assay) across six colon cancer cell lines (HCT116, HCT8, HT-29, RKO, DLD, SW620), VLX600 consistently exhibited IC₅₀ values in the order of 1 µM [1]. VLX600 was explicitly reported to be more potent than all comparator iron chelators tested, including Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone), ciclopirox olamine (CPX), VLX50, and deferoxamine [1]. In a separate study across six human cancer cell lines from different indications, VLX600 IC₅₀ values ranged from 0.039 to 0.51 µM, confirming sub-micromolar potency in the most sensitive lines [2]. Neuroblastoma cells exhibited even greater vulnerability to VLX600, with IC₅₀ values of approximately 200–400 nM compared to ~6.5 µM in colon cancer cells [3].

colon cancer IC₅₀ comparison iron chelators antiproliferative activity

VLX600 Exhibits a Quantifiable Therapeutic Window: Selective Cytotoxicity Against Malignant vs. Immortalized Non-Malignant Cells

In a direct head-to-head comparison of IC₅₀ values, VLX600 demonstrated significantly greater cytotoxicity against a panel of six colon cancer cell lines (HCT116, HT29, SW620, HT8, DLD, RKO) compared to four immortalized non-malignant cell lines (hTERT-RPE1, MCF10A, RPTEC/TERT1, NeHepLxHT), as assessed by FMCA after 72 h exposure [1]. The difference in median IC₅₀ distributions between the malignant and immortalized cell groups was statistically significant (P < 0.05, Mann–Whitney test) [1]. Furthermore, at a cell density where immortalized hTERT-RPE1 cells ceased proliferation (70,000 cells/well), 6 µM VLX600 did not affect their viability, indicating preferential toxicity toward proliferating and metabolically stressed malignant cells [1]. In a separate study, VLX600 exhibited the largest therapeutic window (280-fold) among tested compounds against cancer cells versus normal counterparts [2].

therapeutic window selective cytotoxicity cancer selectivity normal cell sparing

VLX600 Exhibits Strong Fe(II) Selectivity by Cyclic Voltammetry, Contrasting with DFO's Established Fe(III) Preference

Comprehensive solution chemistry characterization by Pósa et al. (2024) demonstrated that VLX600 forms stable bis-ligand complexes with Fe(II) and exhibits a strong redox preference for Fe(II) over Fe(III) as revealed by cyclic voltammetry [1]. Formation constants (log β) at pH 7.4 for the [Fe(II)(LH)₂]²⁺ complex were determined as 33.91 ± 0.06, with the [Fe(II)(LH)]²⁺ complex at log β = 18.84 ± 0.01 [1]. In contrast, Fe(III)-VLX600 complexes could not be reliably characterized due to rapid reduction of Fe(III) to Fe(II) upon complexation, further confirming the thermodynamic preference for the ferrous oxidation state [1]. This contrasts sharply with deferoxamine (DFO), a hexadentate hydroxamate siderophore that preferentially binds Fe(III) with extremely high affinity (conditional formation constant ~10³¹ for Fe(III)-DFO) and is widely used clinically for Fe(III) chelation [2]. The metal binding affinity order for VLX600 at pH 7.4 was determined as Cu(II) > Fe(II) > Zn(II) [1].

iron redox selectivity Fe(II) vs Fe(III) cyclic voltammetry metal chelation specificity

VLX600 Pharmacokinetics and In Vivo Tumor Growth Inhibition in Colon Carcinoma Xenografts: t₁/₂ ~4–5 h with Dose-Dependent Efficacy

The in vivo pharmacokinetic profile of VLX600 following intravenous administration (16 mg/kg) in mice revealed a plasma half-life (t₁/₂) of approximately 4–5 hours [1]. In HCT116 colon carcinoma xenografts, VLX600 administered at 16 mg/kg intravenously every third day for 16 days produced statistically significant tumor growth inhibition compared to vehicle controls (mean ± s.d.; n = 7) [1]. In HT29 xenografts, a lower dose of 4.5 mg/kg every third day for 15 days also yielded significant tumor growth inhibition versus control (P < 0.05, t-test, from day 6 onward) with all treated animals completing the study [1]. Tumors from VLX600-treated mice showed significantly reduced Ki67 proliferative index (P < 0.05, t-test, n = 3) and ultrastructural evidence of mitochondrial damage with multiple cytoplasmic vesicles and few discernible mitochondria by electron microscopy [1]. In combination with irinotecan, VLX600 (8 mg/kg) enhanced antitumor activity in an orthotopic HT29-LUC model [1]. Unlike many OXPHOS inhibitors such as metformin that require high millimolar concentrations for efficacy, VLX600 achieves tumor growth inhibition at mg/kg doses with a favorable PK profile .

pharmacokinetics in vivo efficacy xenograft tumor growth inhibition

VLX600 Induces Sustained Autophagic Flux (LC3-II) Distinct from Rapamycin and NVP-BEZ235, and Synergizes with Radiation in a Spheroid-Specific Manner

VLX600 induces a sustained, dose-dependent increase in LC3-II protein expression in HCT116 colon cancer cells over 72 hours, with autophagic flux confirmed by chloroquine co-treatment experiments [1]. Critically, sustained LC3-II induction was observed after VLX600 treatment but not with rapamycin (mTOR inhibitor) or NVP-BEZ235 (dual PI3K/mTOR inhibitor), indicating a distinct autophagy induction mechanism [1]. In a separate study, VLX600 potentiated the effect of ionizing radiation in tumor spheroids in a synergistic manner — an effect that was specific to 3-D spheroid cultures and not observed in monolayer cell cultures [2]. This spheroid-specific radiosensitization is unique among OXPHOS inhibitors and iron chelators and is attributed to VLX600's ability to target the hypoxic, quiescent cell populations that are typically radioresistant [2]. Furthermore, VLX600 has been shown to synergize with imatinib in GIST models by preventing imatinib-induced cell cycle escape and reducing p27 expression, leading to increased apoptosis compared to imatinib alone [3].

autophagy LC3-II radiosensitization spheroid-specific synergy

Optimal Research and Industrial Application Scenarios for VLX600 Based on Differentiated Evidence


3-D Tumor Spheroid and Organoid Screening for Quiescent Cell-Targeting Agents

VLX600 is ideally suited as a positive control or probe compound in 3-D multicellular tumor spheroid (MCTS) or patient-derived organoid (PDO) screening campaigns aimed at identifying agents that eliminate quiescent, therapy-resistant tumor cell populations. Unlike DFO, which is completely inactive in MCTS at >300 µM, VLX600 reliably induces central necrosis and loss of clonogenicity at ~6 µM in HCT116 spheroids [1]. Its well-characterized spheroid-specific activity profile makes it a superior reference standard for hypoxia-penetrant compound screening compared to hydrophilic iron chelators.

Iron-Dependent Cancer Biology and Metal Chelation Mechanism Studies

VLX600's unique Fe(II)-selective chelation profile, with well-defined formation constants (log β [Fe(II)(LH)₂]²⁺ = 33.91 ± 0.06) and a metal affinity order of Cu(II) > Fe(II) > Zn(II) at pH 7.4 [1], makes it a valuable chemical probe for dissecting the role of the intracellular labile Fe(II) pool in mitochondrial metabolism, iron-sulfur cluster biogenesis, and epigenetic regulation via iron-dependent KDMs. Its contrast with Fe(III)-selective DFO enables comparative experimental designs to distinguish Fe(II)- vs. Fe(III)-dependent processes in cancer cell biology.

Combination Therapy Development with Radiation, Platinum Agents, or PARP Inhibitors

VLX600's demonstrated spheroid-specific radiosensitization synergy [1], its disruption of homologous recombination DNA repair and synergy with PARP inhibitors and cisplatin in ovarian cancer cells [2], and its enhancement of oxaliplatin, irinotecan, and 5-fluorouracil chemosensitivity in colon cancer models [3] support its use as a combination partner in preclinical development programs. Its Phase I clinical safety data (32% stable disease rate, manageable toxicity profile) [4] further justify its selection for proof-of-concept combination studies over less clinically characterized iron chelators.

Neuroblastoma and Pediatric Solid Tumor Preclinical Research

VLX600 exhibits exceptional potency in neuroblastoma cell lines (IC₅₀ ~200–400 nM) regardless of MYCN amplification status, and decreases MYCN and LMO1 expression levels [1]. This neuroblastoma-selective vulnerability, combined with synergy with glucose uptake inhibition via DRB18 [1], positions VLX600 as a targeted chemical probe for pediatric oncology research where MYCN-driven metabolic dependencies represent a high-priority therapeutic axis. The compound's activity in both 2D and 3D neuroblastoma models further supports its translational relevance.

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